molecular formula C5H3Cl7 B14481306 Heptachlorocyclopentane CAS No. 69343-46-0

Heptachlorocyclopentane

Cat. No.: B14481306
CAS No.: 69343-46-0
M. Wt: 311.2 g/mol
InChI Key: XCEUTYGYMGYCBG-UHFFFAOYSA-N
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Description

Heptachlorocyclopentane is an organochlorine compound with the molecular formula C5H3Cl7. It is a derivative of cyclopentane, where seven hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptachlorocyclopentane can be synthesized through the chlorination of cyclopentane. The process involves the reaction of cyclopentane with chlorine gas under controlled conditions. The reaction is typically carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound involves a continuous flow process where cyclopentane is exposed to chlorine gas in a reactor. The reaction conditions, including temperature and pressure, are carefully controlled to ensure maximum yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Heptachlorocyclopentane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various chlorinated derivatives.

    Reduction: Reduction reactions can lead to the formation of less chlorinated cyclopentane derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various chlorinated cyclopentane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Heptachlorocyclopentane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.

    Biology: Studies have explored its effects on biological systems, particularly its potential as a pesticide.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, although its toxicity limits its use.

    Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of heptachlorocyclopentane involves its interaction with biological membranes and enzymes. The compound’s high chlorine content allows it to disrupt cellular processes by interfering with enzyme activity and membrane integrity. This disruption can lead to cell death, making it effective as a pesticide.

Comparison with Similar Compounds

Similar Compounds

    Hexachlorocyclopentadiene: Another chlorinated cyclopentane derivative with six chlorine atoms.

    Pentachlorocyclopropane: A smaller ring structure with five chlorine atoms.

Uniqueness

Heptachlorocyclopentane is unique due to its high chlorine content, which imparts greater stability and resistance to degradation compared to its less chlorinated counterparts. This makes it particularly useful in applications requiring long-term stability.

Properties

CAS No.

69343-46-0

Molecular Formula

C5H3Cl7

Molecular Weight

311.2 g/mol

IUPAC Name

1,1,2,3,3,4,5-heptachlorocyclopentane

InChI

InChI=1S/C5H3Cl7/c6-1-2(7)5(11,12)3(8)4(1,9)10/h1-3H

InChI Key

XCEUTYGYMGYCBG-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C1(Cl)Cl)Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

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